

NSC 16590: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 16590

Cat. No.: B555794

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, more commonly known as 2-Aminoisobutyric Acid (AIB) or α -methylalanine, is a non-proteinogenic α -amino acid with significant applications in both plant biology and peptide drug design. Initially discovered in natural sources such as meteorites and fungal antibiotics, AIB has garnered considerable interest for its unique biological and chemical properties. In plant physiology, it is a well-characterized inhibitor of ethylene biosynthesis, specifically targeting the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase. In the realm of medicinal chemistry, its gem-dimethyl structure imparts a strong conformational constraint, making it a valuable building block for creating stable, helical peptides with enhanced therapeutic potential. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activities of **NSC 16590**, including detailed experimental protocols and a summary of its quantitative effects.

Discovery and Chemical Properties

First discovered in the early 19th century, 2-Aminoisobutyric acid is a rare amino acid found in nature.^[1] It has been identified in meteorites and is a component of certain fungal antibiotics, such as alamethicin and some lantibiotics.^[1] Unlike the 20 common proteinogenic amino acids, AIB is not incorporated into proteins during ribosomal translation in most organisms.^[1]

Chemical Properties of **NSC 16590** (2-Aminoisobutyric Acid)

Property	Value	Reference
Systematic Name	2-Amino-2-methylpropanoic acid	--INVALID-LINK--
Synonyms	NSC 16590, 2-Aminoisobutyric acid, AIB, α -Methylalanine, α,α -Dimethylglycine	--INVALID-LINK--
CAS Number	62-57-7	--INVALID-LINK--
Molecular Formula	C ₄ H ₉ NO ₂	--INVALID-LINK--
Molecular Weight	103.12 g/mol	--INVALID-LINK--
Appearance	White crystalline powder	ChemicalBook
Solubility	Soluble in water, practically insoluble in hydrophobic solvents.	ChemicalBook
pKa (carboxyl)	2.36	Wikipedia
pKa (amino)	10.21	Wikipedia

Synthesis of NSC 16590

Several methods for the synthesis of 2-Aminoisobutyric acid have been reported. The most common and well-established laboratory method is a modification of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

- Ammonium chloride (NH₄Cl)
- Acetone ((CH₃)₂CO)
- Sodium cyanide (NaCN)

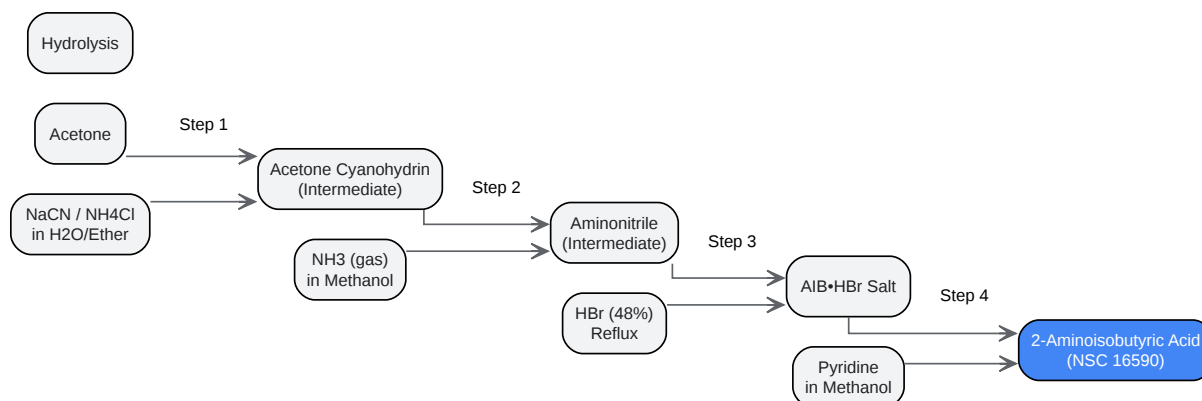
- Ether
- Methyl alcohol (CH₃OH)
- Ammonia gas (NH₃)
- 48% Hydrobromic acid (HBr)
- Pyridine
- Water

Procedure:

- Cyanohydrin Formation:
 - In a 3-liter round-bottomed flask, dissolve 200 g (3.7 moles) of ammonium chloride in 500 cc of water.
 - Cool the flask in an ice bath to 5–10°C.
 - With vigorous stirring, add a solution of 175 g (3 moles) of acetone in 500 cc of ether.
 - Slowly add a solution of 160 g (3.2 moles) of sodium cyanide in 350 cc of water, maintaining the temperature between 5-15°C.
 - Continue stirring for 2 hours.
 - Separate the ether layer and extract the aqueous layer with two 100 cc portions of ether.
 - Combine the ether extracts and distill off the ether. The residue is primarily acetone cyanohydrin.
- Aminonitrile Formation:
 - Dilute the acetone cyanohydrin residue with 800 cc of methyl alcohol.
 - Cool the solution and saturate it with ammonia gas.

- Allow the reaction mixture to stand for 2-3 days.
- Expel the excess ammonia with a current of air.
- Remove the methyl alcohol by distillation.
- Hydrolysis and Isolation:
 - To the residue, add 600 cc of water, followed by 1 kg of 48% hydrobromic acid.
 - Reflux the mixture for two hours.
 - Distill the hydrobromic acid under reduced pressure on a steam bath.
 - Add 400–500 cc of water to the residue and concentrate again under reduced pressure to remove as much HBr as possible.
 - Dissolve the residue in 15-20 times its weight of methyl alcohol and filter.
 - Add an excess of pyridine to the filtrate. The free amino acid will precipitate.
 - Allow to stand overnight, then collect the product on a Büchner funnel, wash thoroughly with methyl alcohol, and dry.

Yield: 92–102 g (30–33% of the theoretical amount).



[Click to download full resolution via product page](#)

Caption: Strecker synthesis workflow for **NSC 16590**.

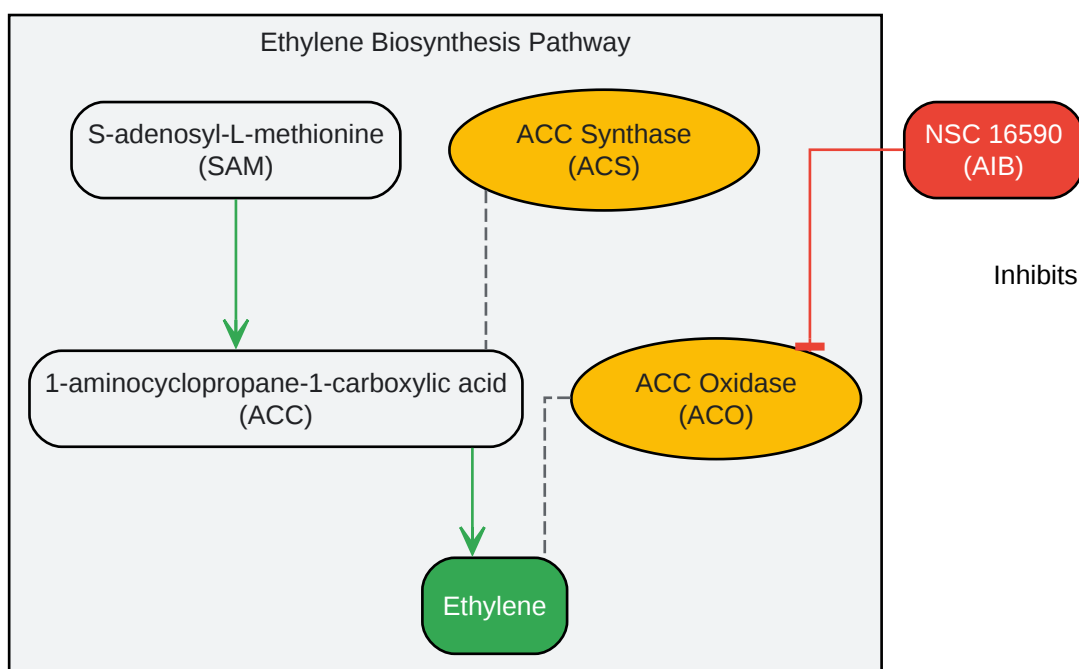
Biological Activity and Mechanism of Action

The primary and most studied biological activity of **NSC 16590** is its role as an inhibitor of ethylene biosynthesis in plants. It also has significant applications in peptide chemistry due to its conformational properties.

Inhibition of Ethylene Biosynthesis

Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. Its biosynthesis is a tightly regulated pathway, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by the enzyme ACC oxidase (ACO).

NSC 16590 (AIB) acts as a structural analog of ACC and functions as a competitive inhibitor of ACC oxidase.[2] By binding to the active site of ACO, AIB prevents the conversion of the natural substrate ACC into ethylene, thereby reducing overall ethylene production.[2]



[Click to download full resolution via product page](#)

Caption: Inhibition of ACC Oxidase by **NSC 16590**.

Quantitative Data on ACC Oxidase Inhibition

Studies have quantified the inhibitory effect of **NSC 16590** on ACC oxidase activity.

Parameter	Organism/Enzyme Source	Value	Reference
Inhibition of ACC Oxidase	Carnation (<i>Dianthus caryophyllus</i>)	22.5% inhibition at 10 mM AIB	--INVALID-LINK--
Apparent Km for ACC (in vitro)	Townsville stylo (<i>Stylosanthes humilis</i>)	156 ± 8.3 μM	--INVALID-LINK--

Note: While AIB is a known competitive inhibitor, specific K_i values are not consistently reported across the literature. The apparent K_m of the enzyme for its natural substrate, ACC, provides context for the concentration range at which inhibitors would be effective.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This protocol provides a general method for measuring the inhibitory effect of **NSC 16590** on ACC oxidase activity in a plant extract.

Materials:

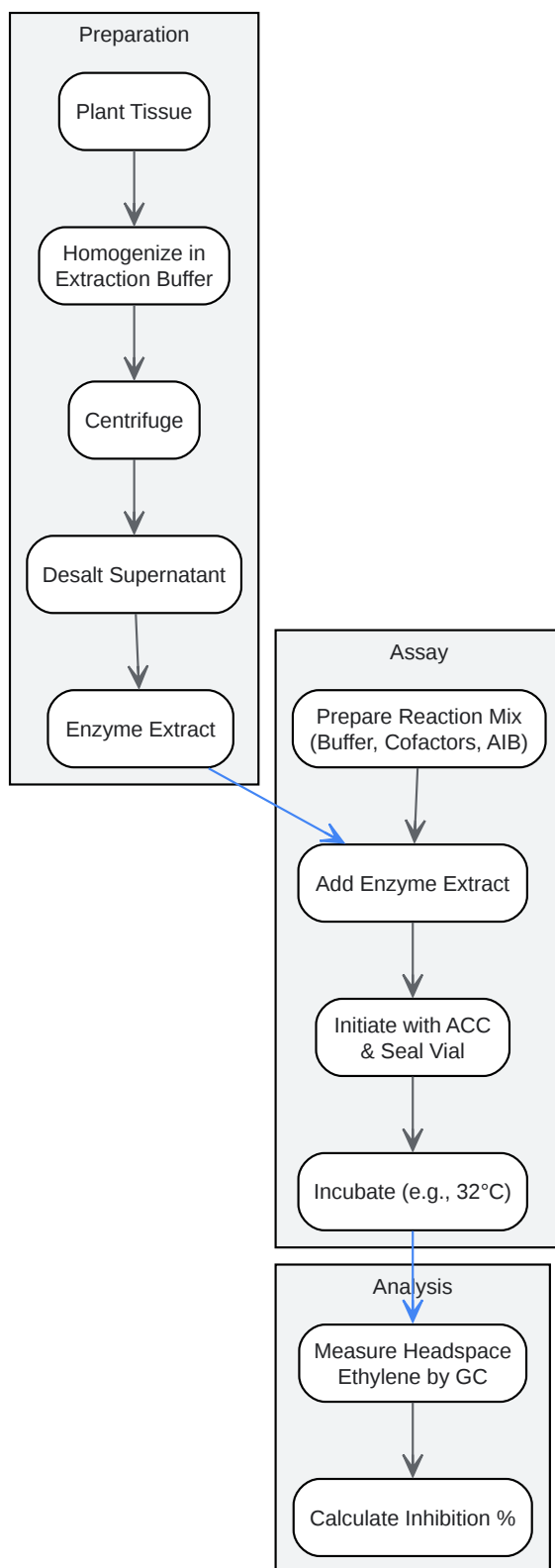
- Plant tissue (e.g., dormant seeds, fruit mesocarp)
- Extraction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0, containing polyvinylpolypyrrolidone (PVPP))
- Reaction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0)
- Cofactors: Ferrous sulfate (FeSO_4), Sodium bicarbonate (NaHCO_3), Sodium ascorbate
- Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC)
- Inhibitor: **NSC 16590** (2-Aminoisobutyric acid)
- Sealed gas chromatography (GC) vials (e.g., 6 mL)
- Gas chromatograph equipped with a suitable column for ethylene detection.

Procedure:

- Enzyme Extraction:
 - Homogenize fresh plant tissue in ice-cold extraction buffer.
 - Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.
 - Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer. Collect the protein-containing eluate. This is the enzyme extract.
 - Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

- Inhibition Assay:
 - Prepare reaction mixtures in sealed GC vials. A typical 2 mL reaction mixture contains:
 - Reaction Buffer (to final volume)
 - FeSO₄ (e.g., 50 µM final concentration)
 - NaHCO₃ (e.g., 30 mM final concentration)
 - Sodium ascorbate (e.g., 30 mM final concentration)
 - A fixed amount of enzyme extract (e.g., 0.2 mL)
 - Varying concentrations of **NSC 16590** (e.g., 0-100 mM range).
 - A control reaction with no inhibitor.
 - Pre-incubate the mixtures for a short period.
 - Initiate the reaction by adding the substrate, ACC (e.g., 1 mM final concentration).
 - Immediately seal the vials.
- Ethylene Measurement:
 - Incubate the vials at an optimal temperature (e.g., 32°C) with gentle shaking for a set time (e.g., 2 hours).
 - After incubation, withdraw a sample of the headspace gas (e.g., 1 mL) using a gas-tight syringe.
 - Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.
- Data Analysis:
 - Calculate the rate of ethylene production for each inhibitor concentration.

- Determine the percentage of inhibition relative to the control reaction.
- If desired, perform kinetic analysis (e.g., Lineweaver-Burk plot) by varying substrate concentrations at fixed inhibitor concentrations to determine the type of inhibition and calculate the inhibition constant (K_i).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ACC oxidase inhibition assay.

Role in Peptide and Drug Development

Beyond plant biology, the unique structure of **NSC 16590** is highly valuable in medicinal chemistry. The gem-dimethyl group on the α -carbon sterically restricts the conformational freedom of the peptide backbone.

- **Helix Induction:** AIB is a strong inducer of helical structures, particularly the 3(10)-helix, in peptides. This property is used to design peptides with stable, predictable secondary structures.
- **Proteolytic Stability:** Incorporating AIB into peptide sequences can enhance their resistance to degradation by proteases. For example, Alanine at residue 8 in the GLP-1 receptor agonist semaglutide was replaced with AIB to protect it from DPP-4 enzymatic activity, significantly extending its half-life. This strategy is employed to improve the pharmacokinetic properties of peptide-based drugs.

Conclusion

NSC 16590, or 2-Aminoisobutyric acid, is a molecule of dual significance. Its discovery as a natural product and subsequent chemical synthesis have provided researchers with a powerful tool to probe and manipulate ethylene-dependent pathways in plants. For drug development professionals, its role as a conformational constraint and a stabilizer in peptide therapeutics offers a rational approach to designing more robust and effective drugs. The detailed protocols and data presented in this guide serve as a comprehensive resource for the continued investigation and application of this versatile non-proteinogenic amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
2. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [NSC 16590: A Technical Guide to its Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555794#nsc-16590-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com